molecular formula C7H15NSi B1319348 4-(Trimethylsilyl)-3-butyn-1-amine CAS No. 183208-71-1

4-(Trimethylsilyl)-3-butyn-1-amine

Cat. No.: B1319348
CAS No.: 183208-71-1
M. Wt: 141.29 g/mol
InChI Key: PMOCSIGHRYWEGB-UHFFFAOYSA-N
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Description

4-(Trimethylsilyl)-3-butyn-1-amine is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a butynylamine framework. This compound is notable for its utility in organic synthesis, particularly in the formation of complex molecules due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trimethylsilyl)-3-butyn-1-amine typically involves the reaction of 4-(Trimethylsilyl)-3-butyn-1-ol with ammonia or an amine under specific conditions. One common method includes the use of a palladium(II) acetate catalyst, a D t-BPF ligand, potassium carbonate as an additive, and N-methyl-2-pyrrolidone as a solvent . This method provides a good yield of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar catalytic systems but optimized for higher throughput and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(Trimethylsilyl)-3-butyn-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into saturated amines.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like trimethylsilyl chloride and various halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce saturated amines.

Scientific Research Applications

4-(Trimethylsilyl)-3-butyn-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the modification of biomolecules for research purposes.

    Industry: The compound is used in the production of various materials and chemicals.

Mechanism of Action

The mechanism of action of 4-(Trimethylsilyl)-3-butyn-1-amine involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group. This group can act as a protecting group, facilitating the formation of complex molecules by temporarily masking reactive sites. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilylacetylene: Similar in structure but lacks the amine group.

    Trimethylsilyl chloride: Used in similar substitution reactions but does not have the butynylamine framework.

    Trimethylsilyl fluoride: Another related compound used in organic synthesis.

Uniqueness

4-(Trimethylsilyl)-3-butyn-1-amine is unique due to the combination of the trimethylsilyl group and the butynylamine framework, which provides distinct reactivity and versatility in organic synthesis compared to other similar compounds.

Properties

IUPAC Name

4-trimethylsilylbut-3-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NSi/c1-9(2,3)7-5-4-6-8/h4,6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMOCSIGHRYWEGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10599339
Record name 4-(Trimethylsilyl)but-3-yn-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10599339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183208-71-1
Record name 4-(Trimethylsilyl)but-3-yn-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10599339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-aminobut-1-yn-1-yl)trimethylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Lithium aluminium hydride (0.095 g; 2.51 mmol) was added to a mixture of (4-azidobut-1-ynyl)trimethylsilane (0.700 g; 4.18 mmol) in diethyl ether. The resulting mixture was stirred at room temperature for two hours and carefully quenched with water and sodium hydroxide (10% in water). The aqueous layer was extracted with diethyl ether dried over magnesium sulfate, and concentrated under reduced pressure to yield 0.349 g (60%) of 4-(trimethylsilyl)but-3-yn-1-amine.
Quantity
0.095 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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